molecular formula C12H19Cl2N2O+ B1239991 Clenbuterol(1+)

Clenbuterol(1+)

Cat. No.: B1239991
M. Wt: 278.19 g/mol
InChI Key: STJMRWALKKWQGH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Clenbuterol(1+) refers to the protonated cationic form of Clenbuterol, a potent and selective beta-2-adrenergic receptor (β2-AR) agonist . In research settings, Clenbuterol is recognized for its ability to activate adenylate cyclase upon binding to β2-ARs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) . This key mechanism is associated with several physiological effects studied in vitro and in animal models, including the promotion of smooth muscle relaxation (bronchodilation) , the stimulation of skeletal muscle hypertrophy, and the enhancement of lipolysis—the breakdown of stored fats . Its research applications extend to studies on muscle wasting conditions, metabolic reprogramming, and energy homeostasis . Clenbuterol is not approved for human use in the United States and is banned by the World Anti-Doping Agency (WADA) for performance enhancement in sports . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19Cl2N2O+

Molecular Weight

278.19 g/mol

IUPAC Name

[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]-tert-butylazanium

InChI

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/p+1

InChI Key

STJMRWALKKWQGH-UHFFFAOYSA-O

SMILES

CC(C)(C)[NH2+]CC(C1=CC(=C(C(=C1)Cl)N)Cl)O

Canonical SMILES

CC(C)(C)[NH2+]CC(C1=CC(=C(C(=C1)Cl)N)Cl)O

Origin of Product

United States

Structural and Stereochemical Aspects Pertinent to Molecular Interactions

Stereoisomerism and Enantiomeric Purity in Research Synthesis

Clenbuterol (B1669167) exists as a racemic mixture of (R)-(-) and (S)-(+)-enantiomers. acs.orgresearchgate.net Research has demonstrated that the pharmacological activity of clenbuterol resides primarily in the (R)-(-)-enantiomer. acs.org This has necessitated the development of methods for the enantioselective synthesis of clenbuterol to study the distinct effects of each isomer. mdpi.comresearchgate.netpreprints.org

One approach to obtaining enantiopure clenbuterol involves the asymmetric reduction of a ketone precursor. For instance, (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol, a precursor for (R)-clenbuterol, has been synthesized with a 93% enantiomeric excess (ee) through the asymmetric reduction of the corresponding ketone catalyzed by a ketoreductase. mdpi.comresearchgate.netpreprints.org Similarly, (S)-N-(2,6-Dichloro-4-(1-hydroxyethyl)phenyl)acetamide has been synthesized with an even greater enantiomeric excess of over 98% using the same enzymatic system. mdpi.comresearchgate.netpreprints.org These synthons provide crucial building blocks for producing enantiomerically pure clenbuterol for research purposes.

The synthesis of deuterium-labeled clenbuterol, specifically D9-clenbuterol hydrochloride, has also been a focus of research, primarily for use as an internal standard in analytical testing. google.com The common synthetic route involves the reaction of 4-amino-alpha-bromo-3,5-dichloroacetophenone with D9-tert-butylamine, followed by the reduction of the ketocarbonyl group. google.com

The ability to produce and isolate pure enantiomers is critical for accurately assessing their individual pharmacological profiles and for differentiating between therapeutic use and potential misuse. nih.gov

Table 1: Enantioselective Synthesis of Clenbuterol Precursors

PrecursorTarget EnantiomerMethodEnantiomeric Excess (ee)Reference
1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol(R)-clenbuterolAsymmetric reduction with ketoreductase93% mdpi.comresearchgate.netpreprints.org
N-(2,6-Dichloro-4-(1-hydroxyethyl)phenyl)acetamide(S)-clenbuterolAsymmetric reduction with ketoreductase>98% mdpi.comresearchgate.netpreprints.org

Conformational Analysis and Ligand-Receptor Binding Hypotheses

The interaction of clenbuterol with its target, the β2-adrenergic receptor (β2-AR), is governed by its three-dimensional structure and conformational flexibility. Molecular modeling and superposition analyses have been employed to understand how clenbuterol and its analogs fit into the binding pocket of the β2-AR. acs.org

Studies have hypothesized that the binding of agonists to the β2-AR involves hydrogen bonding with specific serine residues within the transmembrane helices of the receptor. researchgate.net The conformation of the ligand, including the orientation of its functional groups, is crucial for establishing these key interactions and triggering the downstream signaling cascade. researchgate.net

Ligand-binding mechanisms can be broadly categorized as either "induced fit," where ligand binding causes a conformational change in the receptor, or "conformational selection," where the receptor intrinsically exists in various conformations and the ligand selectively binds to and stabilizes a specific one. elifesciences.org Research on G-protein coupled receptors like the β2-AR suggests that both mechanisms may play a role.

The development of photoswitchable clenbuterol analogs has provided further insight into ligand-receptor interactions. acs.orgnih.gov By incorporating an azobenzene (B91143) moiety, researchers have created molecules that can be switched between trans and cis isomers using light. acs.orgnih.gov These isomers exhibit different geometries and, consequently, different binding affinities and efficacies at the β2-AR. acs.org For example, one such analog, "photo-clenbuterol" (12b), showed a greater than 25-fold increase in binding affinity for the β2-AR in its cis form compared to its trans form. acs.org This highlights the critical role of ligand shape in receptor binding.

Structure-Activity Relationship (SAR) Studies for Beta-Adrenergic Receptor (β-AR) Affinity and Selectivity

Structure-activity relationship (SAR) studies aim to identify the chemical features of a molecule that are responsible for its biological activity. For clenbuterol and other β-agonists, SAR studies focus on modifications to the chemical structure to enhance affinity and selectivity for specific β-AR subtypes (β1, β2, and β3). nih.govscience.gov

The selectivity of a β-agonist can be based on either selective affinity (how tightly it binds to a specific receptor subtype) or selective intrinsic efficacy (its ability to activate one receptor subtype more effectively than another). nih.gov Clenbuterol itself exhibits subtype-selective intrinsic efficacy for the β2-AR. nih.gov

Key structural components of clenbuterol that influence its activity include the substituted phenyl ring and the ethanolamine (B43304) side chain. tandfonline.com The dichloro-substitution on the benzene (B151609) ring of clenbuterol is a significant feature. acs.org In fact, early SAR studies by Engelhardt et al. (1984) showed that modifying the substituents on this ring could alter the bronchodilatory effects of the molecule. acs.org For instance, replacing the dichloro-substitution with a chloro-cyano pattern was reported to increase its bronchodilation ability. acs.org

The tert-butyl group on the nitrogen atom is also crucial for β2-AR selectivity. Alterations to this group can significantly impact the compound's affinity and efficacy.

Table 2: SAR Insights for Clenbuterol Analogs at β-ARs

Structural ModificationEffect on ActivityReference
Chloro-cyano substitution on the benzene ringIncreased bronchodilation ability acs.org
Azo-extension of the clenbuterol scaffoldReduced affinity and potency of the trans isomer acs.org
Substitution of the alkoxyalkoxy side chainIncreased β1-adrenoceptor affinity in some analogs acs.org

These SAR studies are fundamental to the design of new β-agonists with improved therapeutic profiles, aiming for higher selectivity and efficacy for the desired receptor subtype to maximize therapeutic benefits. acs.org

Molecular and Cellular Mechanisms of Action

Beta-Adrenergic Receptor Binding Kinetics and Dynamics

Clenbuterol(1+) primarily exerts its effects by binding to beta-adrenergic receptors (β-ARs), a class of G protein-coupled receptors (GPCRs). The nature of this interaction, including its affinity and selectivity for receptor subtypes, is fundamental to its pharmacological profile.

The formation of the Clenbuterol(1+)-receptor complex is the initial step in its mechanism of action. Studies have shown that clenbuterol (B1669167) has a comparable affinity for both β1- and β2-adrenergic receptor subtypes. nih.gov The interaction involves the hydroxy-amine motif of the ligand establishing a conserved hydrogen bond network with the receptor. science.gov The stability and dynamics of this complex can be influenced by the ligand's chemical structure. For instance, photoswitchable azobenzene (B91143) derivatives of clenbuterol have been developed where the ligand can be converted between a partial agonist and a higher-affinity antagonist form upon illumination with specific wavelengths of light, demonstrating the dynamic nature of the ligand-receptor interaction. nih.gov

The binding affinity is a key determinant of a ligand's ability to form a stable complex with its receptor. researchgate.net While clenbuterol binds to both major beta-receptor subtypes, its functional effects are not equal across them, a concept tied to its efficacy at each receptor. nih.govresearchgate.net The dissociation of the ligand from the receptor terminates the initial signal, and the rate of this dissociation can influence the duration of the cellular response.

Clenbuterol(1+) is classified as a selective β2-adrenergic receptor agonist. nih.govmdpi.cominchem.org Its binding to the β2-AR initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. nih.govwikipedia.org While its primary action is agonism at β2-ARs, its interaction with β1-ARs is more complex. Research indicates that clenbuterol acts as a weak partial agonist at β2-adrenoceptors but can exhibit antagonist properties at β1-adrenoceptors in certain experimental models, such as rat brain slices. nih.govresearchgate.net

AntagonistReceptor SelectivityTissue/ModelMeasured Affinity (vs. Clenbuterol)Reference
ICI-118,551 β2-selectiveGuinea-pig atriapA₂ = 9.47; KB = 0.34 nM drugbank.com
Atenolol β1-selectiveGuinea-pig atriapA₂ = 7.59 drugbank.com
ICI-118,551 β2-selectiveRat cerebellumPotently antagonized cAMP accumulation nih.gov
ICI 89,406 β1-selectiveRat cerebellumWeakly antagonized cAMP accumulation nih.gov
CGP 20712A β1-selectiveRat ventricular myocytesDid not inhibit negative inotropic effect nih.gov

Table 1: Affinity of Selective Adrenergic Antagonists in the Presence of Clenbuterol(1+). This table summarizes the measured affinities (pA₂ or KB values) or observed antagonistic effects of various selective β1 and β2 antagonists against clenbuterol-induced responses in different experimental models.

Ligand-Receptor Complex Formation and Dissociation in Experimental Systems

Post-Receptor Signal Transduction Pathways

Following the binding of Clenbuterol(1+) to the β2-adrenergic receptor, a series of intracellular events are triggered, propagating the signal from the cell membrane to downstream effectors. These pathways ultimately orchestrate the cellular responses attributed to the compound.

The canonical signaling pathway for the β2-AR involves its coupling to the stimulatory G protein (Gs). ghanascience.gov.gh Upon activation by clenbuterol, the Gs protein stimulates the enzyme adenylyl cyclase. nih.govmdpi.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.govmdpi.comnih.gov

Studies in various tissues have confirmed that clenbuterol administration leads to an increase in intracellular cAMP levels. nih.gov However, its potency in stimulating cAMP synthesis is considered weak compared to other β-agonists like isoproterenol (B85558). nih.govnasa.govscience.gov In embryonic chicken skeletal muscle cells, clenbuterol was found to be approximately 15-fold weaker than isoproterenol in stimulating the rate of cAMP synthesis. nasa.govscience.gov This cAMP-dependent signaling is critical, as it is linked to the prejunctional β-adrenoceptor-mediated enhancement of noradrenaline release in rat atria. nih.gov

The rise in intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA). nih.govmdpi.comcapes.gov.br PKA is a holoenzyme that, upon binding cAMP, releases its active catalytic subunits. These subunits then phosphorylate a variety of downstream protein substrates on serine and threonine residues, altering their activity and function. capes.gov.brtandfonline.com

Activation of the PKA pathway by clenbuterol has been documented in multiple cell types. capes.gov.brtandfonline.combiorxiv.org This activation leads to the phosphorylation of specific PKA substrates. capes.gov.brresearchgate.net For example, PKA activation can lead to the phosphorylation and deacetylation of the transcriptional coactivator PGC-1α and the deacetylation of SIRT1, which are involved in regulating fatty acid oxidation. nih.gov The signaling cascade can also involve the phosphorylation of the cAMP-response element-binding protein (CREB), a transcription factor that regulates the expression of various genes. researchgate.net

In addition to the canonical cAMP/PKA pathway, research has shown that clenbuterol can activate Mitogen-Activated Protein Kinase (MAPK) signaling cascades. nih.gov These pathways are involved in regulating cellular processes such as growth, differentiation, and stress responses.

One study in neonatal rat cardiomyocytes found that clenbuterol administration resulted in a 2.2-fold increase in the levels of phosphorylated p38 MAPK, while no significant changes were observed in other MAPK members like ERK or JNK. nih.govresearchgate.net The activation of p38 MAPK signaling appeared to be at least partially responsible for the observed changes in cardiomyocyte shape and geometry. nih.govresearchgate.net Conversely, other research suggests the involvement of the Extracellular signal-Regulated Kinase (ERK) pathway, particularly in skeletal muscle. nih.govhilarispublisher.com In this context, clenbuterol-induced activation of ERK was found to be greater in fast-twitch muscle fibers compared to slow-twitch fibers, potentially accounting for the fiber type-specific hypertrophic effects. nih.govhilarispublisher.com

Pathway ComponentTissue/ModelObservationReference
p38 MAPK Neonatal rat cardiomyocytes2.2-fold increase in phospho-p38 levels nih.govresearchgate.net
ERK, JNK, Akt Neonatal rat cardiomyocytesNo significant changes observed nih.govresearchgate.net
ERK1/2 Fast-twitch skeletal muscleGreater phosphorylation and activation compared to slow-twitch muscle nih.gov

Table 2: Clenbuterol(1+) and Mitogen-Activated Protein Kinase (MAPK) Signaling. This table highlights key research findings on the effects of clenbuterol on different components of the MAPK signaling cascade in various cell and tissue models.

Activation of PI3K/Akt/mTOR and Related Pathways

Clenbuterol(1+) engages the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade, a critical pathway in promoting muscle hypertrophy. nih.govresearchgate.net This activation is not solely reliant on the canonical Gs-cAMP-PKA pathway traditionally associated with β2-adrenergic receptors. physiology.orgijbs.com Research suggests a dual coupling mechanism where the β2-adrenergic receptor (β2AR) can also signal through Gi and its βγ subunits to activate PI3K. physiology.org

Upon activation, Akt (also known as Protein Kinase B) phosphorylates and subsequently activates mTOR. nih.govjuniperpublishers.com mTOR, a central regulator of cell growth and protein synthesis, exists in two distinct complexes, mTORC1 and mTORC2. researchgate.net The anabolic effects of Clenbuterol(1+) on muscle are largely mediated through mTORC1, which enhances protein synthesis by phosphorylating downstream targets like S6 kinase 1 (S6K1) and inhibiting the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govphysiology.org The importance of this pathway is underscored by findings that the mTOR inhibitor rapamycin can block the muscle growth and sparing effects of Clenbuterol(1+). nih.govphysiology.org

Furthermore, activated Akt plays a crucial role in suppressing protein degradation. It achieves this by phosphorylating and inhibiting the Forkhead box O (FOXO) family of transcription factors. nih.govtandfonline.com Phosphorylated FOXO proteins are excluded from the nucleus, which prevents the transcription of atrophy-related ubiquitin ligases such as Atrogin-1/MAFbx and Muscle RING-finger protein 1 (MuRF1). tandfonline.com Studies in neonatal chicks have demonstrated that a single injection of Clenbuterol(1+) leads to the phosphorylation of Akt, an increase in cytosolic phospho-FOXO1, and a decrease in nuclear FOXO1, ultimately suppressing the expression of these key atrogenes. tandfonline.com

Recent evidence also points to the involvement of Exchange protein activated by cyclic AMP (Epac1) in mediating Clenbuterol(1+)-induced activation of the Akt/mTOR pathway in fast-twitch muscles. nih.gov This suggests a complex and multifaceted regulation of this critical hypertrophic signaling network by Clenbuterol(1+).

Table 1: Key Proteins in the Clenbuterol(1+)-Activated PI3K/Akt/mTOR Pathway

ProteinFull NameRole in PathwayEffect of Clenbuterol(1+) Activation
PI3K Phosphatidylinositol 3-kinaseUpstream activator of AktActivated, potentially via Gβγ subunits
Akt Protein Kinase BCentral kinase, activates mTOR, inhibits FOXOPhosphorylation and activation increased
mTOR mammalian Target of RapamycinMaster regulator of protein synthesisActivated, leading to increased translation
S6K1 S6 Kinase 1Downstream of mTOR, promotes translationPhosphorylation and activation increased
4E-BP1 Eukaryotic initiation factor 4E-binding protein 1Inhibitor of translation initiationInhibited, releasing suppression of translation
FOXO Forkhead box OTranscription factor for atrophy genesInhibited via phosphorylation, preventing nuclear entry
Atrogin-1 F-box protein 32Muscle-specific ubiquitin ligaseGene expression suppressed
MuRF1 Muscle RING-finger protein 1Muscle-specific ubiquitin ligaseGene expression suppressed
Epac1 Exchange protein activated by cAMP 1cAMP sensor, contributes to Akt activationRequired for full Akt/mTOR pathway activation

Modulation of Calcium Homeostasis and Calcium-Dependent Signaling Pathways

The influence of Clenbuterol(1+) extends to the intricate regulation of intracellular calcium (Ca2+) homeostasis, particularly within skeletal muscle. However, the effects appear to be complex and dependent on the duration of treatment. Chronic administration of Clenbuterol(1+) has been shown to impair Ca2+ homeostasis in fast-twitch skeletal muscle. nih.govplos.org

In research models using rats treated with Clenbuterol(1+) for 21 days, several key alterations in calcium handling were observed in the extensor digitorum longus (EDL) muscle, a fast-twitch muscle. nih.govplos.org These changes included:

A decrease in the amplitude of global Ca2+ transients. plos.orgwada-ama.org

A marked reduction in the sarcoplasmic reticulum (SR) Ca2+ load. plos.orgwada-ama.org

A decrease in the amplitude and frequency of Ca2+ sparks, which are elementary Ca2+ release events. nih.govplos.org

These findings suggest that prolonged exposure to Clenbuterol(1+) leads to a depletion of SR calcium stores and a dampening of calcium release mechanisms. plos.orgwada-ama.org This contrasts with the effects observed in cardiac muscle, where chronic Clenbuterol(1+) administration has been reported to increase SR Ca2+ content and the amplitude of Ca2+ transients. plos.orgnih.gov

The altered Ca2+ homeostasis in skeletal muscle may be linked to the activation of calcium-dependent signaling pathways. For instance, some studies suggest that β2-agonists can increase the passive release of calcium from the sarcoplasmic reticulum, which in turn could activate Ca2+-related pathways like the calpain system. researchgate.net Indeed, chronic Clenbuterol(1+) treatment has been associated with increased activity of calpains, a family of calcium-dependent proteases. nih.govplos.orgnih.gov This activation of calpains could contribute to the muscle remodeling and functional impairments seen with long-term use. nih.govplos.org

Furthermore, the hypertrophic effects of Clenbuterol(1+) may be partially mediated through β-arrestin 1-dependent augmentation of Ca2+ signaling. duke.edunih.gov Studies have shown that the enhanced contractile force and calcium influx stimulated by Clenbuterol(1+) are blunted in the absence of β-arrestin 1. duke.edunih.gov

Table 2: Effects of Chronic Clenbuterol(1+) on Calcium Homeostasis in Rat Fast-Twitch Muscle

ParameterObservationImplicationReference
Ca2+ Transient Amplitude DecreasedReduced Ca2+ release during excitation-contraction coupling plos.orgwada-ama.org
Sarcoplasmic Reticulum (SR) Ca2+ Load Markedly ReducedDepletion of intracellular Ca2+ stores plos.orgwada-ama.org
Ca2+ Spark Frequency & Amplitude DecreasedImpaired elementary Ca2+ release events nih.govplos.org
Calpain Activity IncreasedActivation of calcium-dependent proteolysis nih.govplos.orgnih.gov

Role of Beta-Arrestins in Receptor Signaling

Beyond the classical G protein-mediated signaling, β-arrestins have emerged as crucial players in transducing the effects of Clenbuterol(1+) at the β2-adrenergic receptor (β2AR). nih.govpnas.orgua.es β-arrestins are multifunctional proteins traditionally known for their role in G protein-coupled receptor (GPCR) desensitization and internalization. pnas.org However, they also function as independent signal transducers, initiating signaling cascades separate from or in concert with G proteins. pnas.org

Research has identified a critical role for β-arrestin 1 in mediating the anabolic and functional effects of Clenbuterol(1+) in skeletal muscle. nih.govpnas.orgua.es In studies using β-arrestin 1 knockout mice (βarr1KO), the hypertrophic responses and increases in muscle contractility induced by chronic Clenbuterol(1+) administration were significantly blunted or completely abrogated. duke.edunih.govpnas.org This indicates that β-arrestin 1 is an essential signaling molecule for Clenbuterol(1+)-induced muscle growth. nih.govua.es

The mechanism appears to involve β-arrestin 1-dependent enhancement of calcium signaling and the phosphorylation of pro-hypertrophic proteins. duke.edu The ability of Clenbuterol(1+) to enhance contractile force and calcium influx in muscle fibers is lost in the absence of β-arrestin 1. duke.edunih.gov Furthermore, phosphoproteomic analyses of myoblasts have revealed that Clenbuterol(1+)-stimulated phosphorylation of multiple proteins involved in hypertrophy requires the presence of β-arrestin 1. duke.edu

Interestingly, Clenbuterol(1+) has also been shown to induce cell cycle arrest in myoblasts through a β-arrestin 2-dependent pathway. ijbs.com This effect involves the stabilization and nuclear accumulation of the cell cycle inhibitor p27, a mechanism that is independent of the canonical Gs-PKA pathway but requires β-arrestin 2. ijbs.com This suggests that different β-arrestin isoforms may mediate distinct cellular responses to Clenbuterol(1+) stimulation.

This "biased agonism," where a ligand preferentially activates one signaling pathway (e.g., β-arrestin) over another (e.g., G protein), is a key feature of Clenbuterol(1+)'s action and has significant implications for understanding its tissue-specific effects. pnas.org

Receptor Regulation and Desensitization Mechanisms in Research Models

Prolonged exposure of the β2-adrenergic receptor (β2AR) to an agonist like Clenbuterol(1+) initiates a series of regulatory processes aimed at preventing overstimulation, collectively known as desensitization. nih.govnih.govoup.com This is a fundamental feedback mechanism that attenuates the cellular response over time despite the continued presence of the agonist. oup.comatsjournals.org Desensitization of the β2AR is a multi-step process that includes receptor uncoupling, phosphorylation, internalization (sequestration), and ultimately, down-regulation. nih.govoup.comatsjournals.org

In various research models, chronic administration of Clenbuterol(1+) has been demonstrated to induce desensitization. For example, in rats, prolonged treatment with Clenbuterol(1+) leads to a decreased relaxant response to β-agonists in the aorta. nih.gov This functional desensitization is accompanied by a marked reduction in the ability of agonists to stimulate cyclic AMP (cAMP) production, a key second messenger in the β2AR pathway. nih.gov Similarly, in horses, 12-day treatment with Clenbuterol(1+) significantly reduced the cAMP response to β-agonist stimulation in lymphocytes. researchgate.net

It is important to note that the extent and mechanisms of desensitization can vary between tissues and species. oup.com For instance, stress-induced desensitization of β2ARs appears to be a significant factor in the reduced efficacy of Clenbuterol(1+) on the hypothalamic-pituitary-adrenal (HPA) axis under social crowding stress conditions in rats. jpp.krakow.pl

Ligand-Induced Receptor Down-regulation

A key component of long-term desensitization is ligand-induced receptor down-regulation, which refers to a net decrease in the total number of receptors in the cell. oup.comatsjournals.org This occurs after chronic or high-dose agonist exposure and is a result of an imbalance between receptor synthesis and degradation, often involving the internalization and subsequent lysosomal degradation of receptors, as well as decreased transcription of the receptor gene. oup.com

Studies have consistently shown that chronic Clenbuterol(1+) administration leads to the down-regulation of β2ARs in various tissues.

In rats fed Clenbuterol(1+), a 50% reduction in β2AR density was observed in skeletal muscle. oup.com

Similarly, prolonged treatment of rats with Clenbuterol(1+) caused a significant decrease in β2-AR mRNA expression in fast-twitch fiber-rich muscles like the extensor digitorum longus (EDL) and plantaris (PLA), but not in the slow-twitch soleus (SOL) muscle. scispace.comresearchgate.net

In horses, treatment with Clenbuterol(1+) for 12 days resulted in a 30-40% decrease in lymphocyte β2AR binding sites. researchgate.net This down-regulation was reversible, with receptor density returning to pre-treatment levels four days after withdrawal of the drug. researchgate.net

This down-regulation attenuates the response to the agonist and is a form of tachyphylaxis, where the effect of the drug diminishes over time. nih.govresearchgate.net Strategies such as intermittent dosing have been explored in research models to circumvent this effect and prolong the agonist response. oup.com

Mechanisms of Receptor Phosphorylation and Internalization

The initial and more rapid phases of β2AR desensitization are driven by receptor phosphorylation and subsequent internalization. atsjournals.orgnih.gov Upon agonist binding, the receptor undergoes a conformational change that facilitates its phosphorylation by two main classes of kinases: G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like protein kinase A (PKA). nih.gov

Phosphorylation of the β2AR, particularly at sites in the third intracellular loop and C-terminal tail, promotes the binding of β-arrestin proteins. pnas.orgnih.gov The binding of β-arrestin sterically hinders the receptor's ability to couple with its Gs protein, effectively "uncoupling" it from downstream adenylyl cyclase activation and cAMP production. atsjournals.org This uncoupling is a primary mechanism of rapid, homologous desensitization. atsjournals.org

Following phosphorylation and β-arrestin binding, the receptor is targeted for internalization into intracellular vesicles, a process that removes it from the cell surface, further contributing to the attenuated response. ijbs.comnih.govnih.gov Clenbuterol(1+) treatment has been shown to enhance the activation and internalization of the β2-AR in C2C12 myoblasts. ijbs.com Once internalized, the receptor can either be dephosphorylated and recycled back to the cell membrane, leading to resensitization, or it can be targeted for degradation in lysosomes, contributing to long-term receptor down-regulation. nih.gov

While Clenbuterol(1+) induces these classical desensitization processes, some studies have noted nuances. For example, one study in rats found that while repeated Clenbuterol(1+) administration led to functional desensitization, it did not result in detectable changes in total β2AR protein or phosphorylation at serines 355/356, a marker for internalization, in the striatum and hippocampus. nih.gov This suggests that functional desensitization can sometimes occur without significant receptor internalization or down-regulation, or that the mechanisms may be highly tissue-specific. nih.gov

Effects on Gene Expression and Transcriptional Regulation in Cellular and Animal Models

Clenbuterol(1+) exerts significant influence over gene expression and transcriptional regulation in various cellular and animal models, particularly in skeletal muscle. nih.govnih.gov These changes underpin its anabolic and phenotypic effects. Global gene expression analyses have identified numerous genes and pathways that are modulated by Clenbuterol(1+) administration. nih.govmdpi.com

In mouse skeletal muscle, Clenbuterol(1+) treatment alters the expression of genes involved in several key biological processes:

Regulators of Transcription and Translation: Clenbuterol(1+) can increase the mRNA abundance of genes involved in the initiation of translation, suggesting that the observed increase in protein synthesis is partly due to a general up-regulation of the translational machinery. nih.gov

Myogenic Differentiation: Changes in the mRNA levels of genes associated with myogenic differentiation suggest that Clenbuterol(1+) may affect the proliferation and differentiation of satellite cells to promote muscle hypertrophy. nih.gov

Signaling Pathways: The expression of genes that mediate cellular signaling is also affected, reflecting the activation of pathways like PI3K/Akt/mTOR. researchgate.netnih.gov

Metabolism: Genes involved in metabolic processes, such as polyamine metabolism, are also differentially expressed. nih.gov

A notable effect of Clenbuterol(1+) is its ability to suppress the expression of key genes involved in muscle atrophy. As mentioned previously, by activating the Akt/FOXO pathway, Clenbuterol(1+) reduces the transcription of the muscle-specific ubiquitin ligases Atrogin-1/MAFbx and MuRF1. physiology.orgtandfonline.com This effect has been observed in both normal muscle and in various atrophy models. physiology.orgtandfonline.com

Furthermore, Clenbuterol(1+) treatment in C2C12 myotubes has been shown to induce the expression of myokines such as Il6, Cxcl1, and Cxcl5. mdpi.com It also rapidly induces acute response genes including Nr4a3, Irs2, and Ppargc1a. mdpi.com In contrast, some studies in mice have shown that Clenbuterol(1+) can decrease the expression of certain stress-responsive transcription factors like Atf4, Atf5, and Ddit3 (also known as CHOP). plos.org

In fetal development, Clenbuterol(1+) administration to pregnant rats was found to upregulate the GATA-2 transcription factor in fetal skeletal muscle, correlating with an increase in muscle fiber size. nih.gov In the central nervous system, Clenbuterol(1+) has been shown to restore the expression of brain-derived neurotrophic factor (BDNF) and insulin-like growth factor 1 (IGF1) in a mouse model of Rett syndrome, highlighting its ability to modulate the expression of crucial growth factors. pnas.org

Table 3: Selected Genes with Altered Expression in Response to Clenbuterol(1+) in Research Models

Gene/Gene FamilyModel SystemDirection of ChangeAssociated FunctionReference
Atrogin-1/MAFbx Rat/Chick Skeletal MuscleDown-regulatedProtein degradation (ubiquitin ligase) physiology.orgtandfonline.com
MuRF1 Rat/Chick Skeletal MuscleDown-regulatedProtein degradation (ubiquitin ligase) physiology.orgtandfonline.com
Ppargc1a (PGC-1α) C2C12 MyotubesUp-regulatedMitochondrial biogenesis, metabolism mdpi.com
Irs2 C2C12 MyotubesUp-regulatedInsulin/IGF-1 signaling mdpi.com
Il6, Cxcl1, Cxcl5 C2C12 MyotubesUp-regulatedMyokines, inflammation mdpi.com
Atf4, Atf5, Ddit3 Mouse Skeletal MuscleDown-regulatedIntegrated stress response plos.org
GATA-2 Rat Fetal Skeletal MuscleUp-regulatedHypertrophic transcription factor nih.gov
BDNF Mouse BrainUp-regulated (in disease model)Neurotrophic factor pnas.org
IGF1 Mouse BrainUp-regulated (in disease model)Growth factor pnas.org
ANF Rat HeartUp-regulatedCardiac hypertrophy marker ahajournals.org
β2-AR (Adrb2) Rat Skeletal MuscleDown-regulatedReceptor for Clenbuterol(1+) scispace.comresearchgate.net

Synthetic Chemistry and Analog Development for Research

Advanced Synthetic Methodologies for Clenbuterol(1+)

The synthesis of Clenbuterol (B1669167), most commonly as its hydrochloride salt, has been well-established since its development in the 1960s. hilarispublisher.com Research methodologies often focus on optimizing yield, purity, and developing novel routes, including chemoenzymatic approaches.

A prevalent synthetic route begins with 4-aminoacetophenone. hilarispublisher.com The key steps in this process are outlined below:

Aromatic Chlorination: The first step involves the electrophilic aromatic substitution of 4-aminoacetophenone. The amino group directs chlorination to the ortho positions (3 and 5), while the acetyl group is a meta-director. This results in the formation of 4-amino-3,5-dichloroacetophenone. hilarispublisher.com

Alpha-Bromination: The resulting dichlorinated ketone undergoes bromination at the alpha-carbon position to yield 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone. hilarispublisher.commdpi.com

Amination: This bromo-ketone intermediate is then reacted with tert-butylamine. The amine displaces the bromine atom to form 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone. hilarispublisher.com

Ketone Reduction: The final key step is the reduction of the ketone group to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation, yielding the clenbuterol base. hilarispublisher.comthomastobin.com

Salt Formation: The clenbuterol base is often converted to its more stable hydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic solvent. hilarispublisher.com

Alternative and advanced methods have been explored to improve this process. Chemoenzymatic synthesis, for instance, utilizes enzymes for specific transformations. An alcohol dehydrogenase from Rhodococcus erythropolis has been used for the asymmetric reduction of the ketone precursor, allowing for the synthesis of enantiopure (R)-clenbuterol precursors. mdpi.com This highlights a move towards stereoselective synthesis to study the effects of individual enantiomers.

Table 1: Key Reactions in a Common Clenbuterol Synthesis Pathway
StepReaction TypeStarting MaterialKey Reagent(s)ProductReference
1Electrophilic Aromatic Substitution4-aminoacetophenoneCl₂4-amino-3,5-dichloroacetophenone hilarispublisher.com
2Alpha-Bromination4-amino-3,5-dichloroacetophenoneBr₂ or NBS1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone hilarispublisher.commdpi.com
3Nucleophilic Substitution (Amination)1-(4-amino-3,5-dichlorophenyl)-2-bromoethanonetert-butylamine2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone hilarispublisher.com
4Reduction2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanoneNaBH₄Clenbuterol (base) hilarispublisher.comthomastobin.com
5Salt FormationClenbuterol (base)HClClenbuterol Hydrochloride hilarispublisher.com

Design and Synthesis of Clenbuterol(1+) Analogues and Probes for Mechanistic Studies

To investigate the structure-activity relationship (SAR) and the mechanism of action of Clenbuterol(1+), researchers have designed and synthesized a variety of structural analogues and molecular probes. These modifications often target the aromatic ring, the amino group, or the ethanolamine (B43304) side chain.

Photoswitchable Analogues: A notable area of development is the creation of photoswitchable clenbuterol derivatives. By incorporating an azobenzene (B91143) moiety into the clenbuterol structure, scientists have created compounds that can be switched between their trans and cis isomers using specific wavelengths of light. acs.org These "photopharmaceuticals" allow for precise optical control over β2-adrenergic receptor signaling, providing a powerful tool for mechanistic studies. For example, key compound 12b (VUF26034) was developed as part of a library of photoresponsive azobenzene derivatives of clenbuterol, enabling the study of receptor activation with high spatiotemporal resolution. acs.org

Hybrid Analogues: Another strategy involves combining the structural features of clenbuterol with other bronchodilators. Analogues have been synthesized that incorporate the essential structures of both clenbuterol and Rimiterol. ijpsonline.com These hybrid molecules, such as (4-amino-3-chlorophenyl)-2-piperidyl methanol (B129727) hydrochloride, are designed to explore whether combining pharmacophores can lead to improved or novel activity profiles. ijpsonline.com

Ring-Substituted Analogues: Research has also focused on modifying the substituents on the phenyl ring. The dichloro-substitution pattern of clenbuterol is critical for its activity, and creating analogues with different halogen or cyano groups helps to elucidate the electronic and steric requirements for receptor binding and activation. acs.org For instance, a chloro-cyano substituted analogue was synthesized based on earlier reports that such modifications could increase bronchodilatory effects compared to clenbuterol itself. acs.org

Table 2: Examples of Clenbuterol(1+) Analogues for Research
Analogue TypeExample CompoundDesign RationaleReference
Photoswitchable ProbeAzobenzene derivative 12b (VUF26034)To enable optical control of β2-adrenergic receptor activity for mechanistic studies. acs.org
Hybrid Analogue(4-amino-3-chlorophenyl)-2-piperidyl methanol hydrochlorideTo combine structural features of Clenbuterol and Rimiterol to investigate potential synergistic effects. ijpsonline.com
Ring-Substituted AnalogueChloro-cyano clenbuterol (18)To study the structure-activity relationship by modifying the electronic properties of the aromatic ring. acs.org
Structural Analogue for MIPBromoclenbuterol (B195752)Used as a template to create molecularly imprinted polymers (MIPs) for selective extraction of clenbuterol. acs.org

Preparation of Isotopic-Labeled Clenbuterol(1+) for Tracing and Quantification

Isotopically labeled internal standards are essential for the accurate quantification of clenbuterol in complex biological matrices using techniques like mass spectrometry. The synthesis of clenbuterol labeled with stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) has been a key focus of synthetic research.

Deuterium-Labeled Clenbuterol: The most common labeled analogue is D9-clenbuterol, where the nine hydrogen atoms of the tert-butyl group are replaced with deuterium. The synthesis typically involves reacting 4-amino-α-bromo-3,5-dichloroacetophenone with D9-tert-butylamine, followed by reduction of the resulting ketone. google.comgoogle.com Innovations in this synthesis have focused on improving the utilization of the expensive D9-tert-butylamine raw material by using other organic bases, such as N,N-diisopropylethylamine, to provide the necessary alkaline environment for the reaction. google.comgoogle.com This optimization significantly reduces costs and improves the conversion rate of the deuterated starting material. google.com Other deuterated forms, such as D6-clenbuterol, have also been synthesized. researchgate.net

Carbon-13-Labeled Clenbuterol: Singly-labeled ¹³C₁-clenbuterol has been synthesized from acetanilide. researchgate.net A critical step in this pathway is the Friedel–Crafts acylation using ¹³C-labeled acetyl chloride. researchgate.net This methodology provides an alternative labeled standard for use in isotope dilution mass spectrometry (IDMS). The use of a ¹³C₁-labeled standard has been successfully applied to determine clenbuterol concentrations in reference materials. nih.gov

These labeled compounds are indispensable for pharmacokinetic studies and for developing highly sensitive detection methods for doping control and food safety analysis. thomastobin.comnih.gov

Table 3: Isotopically Labeled Clenbuterol(1+) for Research Applications
Labeled CompoundIsotopeLabeling PositionKey Labeled ReagentPrimary ApplicationReference
D9-ClenbuterolDeuterium (²H)tert-butyl groupD9-tert-butylamineInternal standard for quantification by mass spectrometry. google.comgoogle.compharmaffiliates.com
¹³C₁-ClenbuterolCarbon-13 (¹³C)Carbonyl carbon¹³C-acetyl chlorideInternal standard for isotope dilution mass spectrometry (IDMS). researchgate.netnih.gov
D6-ClenbuterolDeuterium (²H)Isopropyl group (in clenproperol (B30792) synthesis)Deuterium isopropylamineInternal standard for related β-agonists. researchgate.net

Impurity Profiling and Synthesis for Quality Control in Research Reference Materials

The quality, efficacy, and safety of active pharmaceutical ingredients (APIs) and research reference materials are dependent on their purity. Regulatory guidelines necessitate the identification, synthesis, and characterization of impurities present at levels of 0.10% or greater. hilarispublisher.com For clenbuterol, several process-related impurities can arise during synthesis.

Sources of Impurities: Impurities can be unreacted starting materials, intermediates, or by-products from side reactions. hilarispublisher.com

Under-chlorination: Incomplete chlorination of 4-aminoacetophenone can lead to the formation of 4-amino-3-chloroacetophenone. hilarispublisher.com

Over-chlorination: Excessive chlorination can result in haloform reactions. hilarispublisher.com

Bromination Impurities: If the starting material for chlorination contains bromine, or if bromine is present in the reagents, brominated impurities such as bromoclenbuterol (Clenbuterol EP Impurity F) can be formed. hilarispublisher.comsynzeal.com

Unreacted Intermediates: Key intermediates, such as 1-(4-amino-3,5-dichlorophenyl)-2-tert-butylaminoethanone (Clenbuterol Related Compound B), may be carried through to the final product if the reduction step is incomplete. hilarispublisher.compharmaffiliates.com

Synthesis for Reference Standards: To accurately quantify these impurities in a final product, pure reference standards of the impurities themselves are required. Researchers have developed specific synthetic routes for these compounds. For example, the synthesis of bromoclenbuterol has been described, starting from 4-amino-3-chloroacetophenone, which is then brominated and taken through the subsequent amination and reduction steps. hilarispublisher.com The availability of these synthesized impurity standards is crucial for analytical method validation and quality control in the manufacturing of clenbuterol for research and pharmaceutical use. hilarispublisher.com

Table 4: Common Process-Related Impurities in Clenbuterol Synthesis
Impurity Name/DesignationChemical NameSource in SynthesisReference
Clenbuterol Impurity D4-AminoacetophenoneUnreacted starting material. hilarispublisher.compharmaffiliates.com
-4-Amino-3-chloroacetophenoneIncomplete chlorination of starting material. hilarispublisher.com
Clenbuterol Related Compound B (USP)1-(4-amino-3,5-dichlorophenyl)-2-tert-butylaminoethanoneUnreacted intermediate from incomplete ketone reduction. hilarispublisher.compharmaffiliates.com
Clenbuterol Impurity F (EP)(1RS)-1-(4-Amino-3-bromo-5-chlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanolPresence of bromine in starting materials or reagents. hilarispublisher.comsynzeal.compharmaffiliates.com

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of Clenbuterol(1+), offering high sensitivity and specificity. researchgate.netchromatographyonline.com These methods are often coupled with mass spectrometry for definitive identification and quantification. researchgate.netnih.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are widely used for the determination of Clenbuterol(1+). researchgate.netchromatographyonline.com These techniques separate components of a mixture based on their differential interactions with a stationary phase. nih.gov UHPLC systems, operating at higher pressures with smaller particle columns, offer faster analysis times and improved resolution compared to traditional HPLC. mdpi.com For instance, a UHPLC method has been developed for the rapid analysis of Clenbuterol(1+) in less than three minutes.

In a study validating a method for detecting Clenbuterol(1+) in beef sausages, a UHPLC system was used, achieving a limit of detection (LOD) of 5 pg g⁻¹ and a lower limit of quantification (LLOQ) of 10 pg g⁻¹. nih.gov The method demonstrated good linearity and recovery. nih.gov Another UHPLC-based method for analyzing Clenbuterol(1+) in gelatin and jellies showed a linearity range of 20-1000 pg mL⁻¹, with an LOD of 5 pg g⁻¹ and a limit of quantification (LOQ) of 10 pg g⁻¹. nih.gov

Table 1: Performance of a UHPLC Method for Clenbuterol(1+) Detection in Beef Sausages nih.gov

ParameterValue
Linearity Range20-500 pg ml⁻¹
Limit of Detection (LOD)5 pg g⁻¹
Lower Limit of Quantification (LLOQ)10 pg g⁻¹
Analyte Recovery95.70% to 100.40%
Intraday RSD%0.99% - 2.10%
Interday RSD%0.54% - 2.34%
Correlation Coefficient (R²)0.9998

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of Clenbuterol(1+). researchgate.netchromatographyonline.com This method often requires a derivatization step to increase the volatility of the analyte before it is introduced into the gas chromatograph. chromatographyonline.comresearchgate.net For example, a common derivatizing agent used for Clenbuterol(1+) is N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). nih.govoup.com

A GC-MS method for analyzing Clenbuterol(1+) in urine utilized Timolol as an internal standard and achieved a minimum detection limit of 0.02 ng/ml with an extraction yield of 94.30%. nih.gov Another study developed a highly sensitive GC-MS method using negative-ion chemical ionization for the determination of Clenbuterol(1+) in bovine plasma and tissues, demonstrating the ability to detect residues at the femtomole level. nih.gov The development of GC-triple quadrupole tandem mass spectrometry (GC-MS-MS) has further enhanced sensitivity, with one study reporting a limit of detection of 0.03 ng/mL in human urine. oup.com

Table 2: Comparison of Detection Limits for Clenbuterol(1+) in Human Urine using Different GC-MS Techniques oup.com

TechniqueLimit of Detection (LOD)
GC-MS (SIM mode)2 ng/mL
GC-HRMS0.06 ng/mL
GC-MS-MS0.03 ng/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a primary analytical technique for Clenbuterol(1+) determination due to its high sensitivity, specificity, and shorter analysis time without the need for derivatization. chromatographyonline.comresearchgate.net This method is approved by the World Anti-Doping Agency (WADA) for doping control. chromatographyonline.comresearchgate.net

An improved LC-MS/MS method for human urine utilized new ion transitions (m/z = 277.1→132.0 and 277.1→168.0) for screening, which reduced the number of false-positive results. chromatographyonline.com Another study using an online solid-phase extraction coupled with UHPLC-MS/MS (SPE-UHPLC-MS/MS) for clenbuterol (B1669167) in urine achieved a limit of quantification (LOQ) of 0.1 ng/mL, with high accuracy and precision. mdpi.compreveda.sk LC-MS/MS methods have been successfully applied to various matrices, including hair, animal tissues, and dried blood spots. mdpi.com For instance, a method for quantifying clenbuterol in liver had a detection limit of 0.11 µg kg⁻¹ and a quantification limit of 0.21 µg kg⁻¹. nih.gov

Table 3: Validation Parameters of an SPE-UHPLC-MS/MS Method for Clenbuterol(1+) in Urine mdpi.com

ParameterValue
Limit of Quantification (LOQ)0.1 ng/mL
Linearity (r²)0.9999
Precision (RSD)1.26% to 8.99%
Accuracy93.1% to 98.7%

Clenbuterol(1+) is a chiral compound, existing as two enantiomers, R-(-) and S-(+). Chiral chromatography is employed to separate and quantify these individual enantiomers. One HPLC method utilized a urea-type chiral stationary phase (Chirex 3022 column) to resolve the enantiomers, with the (+)-R enantiomer eluting first. nih.govcapes.gov.br This method achieved a stereochemical separation factor (α) of 1.27 and a resolution factor (Rs) of 4.2. nih.govcapes.gov.br Another HPLC method for enantiomeric separation used a vancomycin (B549263) macrocyclic antibiotic chiral stationary phase (Chirobiotic V), achieving a lower limit of detection of 0.05 µg/mL for each enantiomer. nih.govoup.com More recently, a rapid method using Ultra-Performance Convergence Chromatography (UPC²) has been developed, completing the chiral analysis in under three minutes. An enantiomeric analysis of clenbuterol in beef sausages using UHPLC-MS/MS found a distribution of 59% for R-(-)-Clenbuterol and 41% for S-(+)-Clenbuterol. nih.gov

Table 4: Performance of a Chiral HPLC Method for Clenbuterol(1+) Enantiomers nih.govoup.com

ParameterValue
Linearity Range0.2-20 µg/mL
Average Recovery98.0%
Mean Relative Standard Deviation1.5%
Lower Limit of Detection (per enantiomer)0.05 µg/mL
Mean Recovery from Plasma91.0-97.0%

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Immunochemical Detection Assays

Immunochemical assays offer a cost-effective and straightforward approach for screening Clenbuterol(1+), although they are generally less specific than chromatographic methods. researchgate.netchromatographyonline.com

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunochemical technique used for the detection of Clenbuterol(1+). researchgate.net These assays are based on the specific binding of an antibody to the target analyte. The development of sensitive ELISAs often involves the production of specific monoclonal or polyclonal antibodies against Clenbuterol(1+). tandfonline.comcapes.gov.brmdpi.com

One study reported the development of a sensitive monoclonal antibody-based ELISA with a high sensitivity (IC50 of 0.3 ng/ml) and a low limit of detection (LOD of 0.1 ng/ml). tandfonline.comcapes.gov.br This assay demonstrated satisfactory recoveries and precision when analyzing spiked chicken and pork samples. tandfonline.comcapes.gov.br Another ELISA developed for swine products showed a sensitivity of 0.4 ng/g and a detection limit of 0.09 ng/g. nih.gov A paper-based microfluidic ELISA has also been developed for the rapid detection of clenbuterol in milk, with a detection limit of 0.2 ppb. nih.gov

Table 5: Performance of a Monoclonal Antibody-Based ELISA for Clenbuterol(1+) in Animal Tissues tandfonline.comcapes.gov.br

ParameterValue
IC500.3 ng/ml
Limit of Detection (LOD)0.1 ng/ml
Intra-assay Average Recoveries81% - 102%
Intra-assay Coefficient of Variations (CVs)3% - 12%
Inter-assay Average Recoveries77% - 95%
Inter-assay Coefficient of Variations (CVs)5% - 13%

Electrophoretic Techniques

Electrophoretic methods, particularly capillary electrophoresis, are powerful tools for the analysis of Clenbuterol(1+). nih.gov These techniques offer advantages such as high efficiency, speed, small sample volume requirements, and ease of automation. researchgate.net

Capillary electrophoresis (CE) has been successfully applied for the separation and analysis of Clenbuterol(1+) in various samples, including pharmaceuticals and human urine. researchgate.net In one method, optimized conditions for the simultaneous analysis of clenbuterol and other β-agonists like salbutamol, procaterol, and fenoterol (B1672521) were established using a 10 mmol/L borate (B1201080) buffer at pH 10.0, a separation voltage of 19 kV, and a temperature of 32°C, with detection at 205 nm. researchgate.net This approach allowed for the analysis of all four compounds in approximately one minute without interference from the sample matrix. researchgate.net

CE is also effective for separating the enantiomers of clenbuterol. A method was developed using an uncoated capillary with a phosphate (B84403) buffer (50 mmol/L, pH 3.5) containing 10 mmol/L carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector. nih.gov Optimal separation was achieved at a capillary temperature of 15°C and an applied voltage of 20 kV. nih.gov

Furthermore, a highly sensitive competitive immunoassay based on CE with chemiluminescence (CL) detection has been established for clenbuterol. nih.gov This method involves the competitive reaction between free clenbuterol and horseradish peroxidase (HRP)-labeled clenbuterol for a limited amount of anti-clenbuterol antiserum. nih.gov Under optimal conditions, this technique achieved a detection limit of 1.2 nmol/L and was successfully applied to the analysis of urine samples. nih.gov

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is critical for accurate quantification of Clenbuterol(1+), as it removes interfering substances and concentrates the analyte from complex matrices. nih.gov The most common techniques are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.gov

Solid-phase extraction is a widely used technique for the cleanup and preconcentration of clenbuterol from matrices like plasma, urine, and tissue. nih.govnih.govresearchgate.net Various SPE sorbents have been utilized, including immunoaffinity columns, molecularly imprinted polymers (MIPs), and reversed-phase materials. nih.govresearchgate.netacs.org

Immunoaffinity extraction provides high selectivity by using antibodies specific to clenbuterol. nih.gov In one study, clenbuterol was selectively retained on an immuno-column and then eluted with 50% methanol (B129727) in a phosphate-buffered saline at pH 2. nih.govcapes.gov.br Molecularly imprinted polymers (MIPs) are another tool for selective extraction, demonstrating excellent recognition performance for clenbuterol in samples like pork. researchgate.net A method combining matrix solid-phase dispersion (MSPD) with MISPE was developed for bovine liver, where liver samples were homogenized with C18 sorbent and clenbuterol was eluted onto the MISPE cartridge for selective extraction. acs.org

Online-SPE coupled with ultra-high performance liquid chromatography-tandem mass spectrometry (SPE-UHPLC-MS/MS) offers a highly automated and sensitive approach. A validated method for human urine minimizes manual sample preparation to dilution and the addition of an internal standard. mdpi.com This method demonstrated excellent performance, including high accuracy and precision, and is suitable for routine use in toxicological and anti-doping laboratories. mdpi.com For high-throughput analysis, automatic SPE using 96-well plates has been optimized, with Oasis PRiME HLB plates showing satisfactory recoveries for clenbuterol and other compounds in human urine. researcher.life

Liquid-liquid extraction is a classic and effective method for isolating clenbuterol from aqueous samples. nih.govnih.gov The technique relies on the differential solubility of the analyte in two immiscible liquid phases.

A highly sensitive method for quantifying clenbuterol in human urine involved LLE under basic conditions using tert-butyl methyl ether (TBME). nih.gov This sample preparation step, combined with UHPLC-MS/MS analysis, achieved a very low limit of quantification. nih.gov Another innovative approach utilized a dispersive liquid-liquid microextraction technique. chromatographyonline.com In this method, clenbuterol was extracted from an aqueous sample into a water-immiscible organic solvent, which was then recovered by centrifugation. Subsequently, the analyte was back-extracted from the organic solvent into an aqueous solution within a syringe, making it ready for injection into a liquid chromatography system. chromatographyonline.com

Solid-Phase Extraction (SPE) and Online-SPE

Method Validation Parameters in Analytical Research

Method validation is essential to ensure that an analytical procedure is reliable, accurate, and reproducible for its intended purpose. mdpi.com Key validation parameters include linearity, precision, accuracy, the limit of detection (LOD), and the limit of quantification (LOQ). mdpi.cominnovareacademics.inchalcogen.ro

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. chalcogen.rorsc.org These values are critical for methods designed to detect trace amounts of substances like clenbuterol. nih.gov

Numerous studies have reported the LOD and LOQ for clenbuterol in various matrices using different analytical techniques. For instance, a UV-spectrophotometric method in bulk and pharmaceutical formulations determined the LOD and LOQ to be 3.70 µg/mL and 11.23 µg/mL, respectively. innovareacademics.inresearchgate.net In contrast, highly sensitive methods combining advanced separation and detection technologies, such as LC-MS/MS, achieve significantly lower limits. An online SPE-UHPLC-MS/MS method for human urine reported an LOQ of 0.1 ng/mL. mdpi.com An even lower LOQ of 5 pg/mL (or 0.005 ng/mL) was achieved in human urine using LLE with UHPLC-MS/MS. nih.govresearchgate.net For tissue samples, an HPLC-MS/MS method for clenbuterol enantiomers in edible meat reported an LOD of 0.1 µg/kg and an LOQ of 0.2 µg/kg. rsc.org

The table below summarizes the LOD and LOQ values for Clenbuterol(1+) from various research findings.

Analytical TechniqueMatrixLODLOQReference
UV-SpectrophotometryBulk/Pharmaceuticals3.70 µg/mL11.23 µg/mL innovareacademics.inresearchgate.net
HPLC-UVBovine Liver0.20 ng/g0.42 ng/g jfda-online.com
HPLC (Chiral)Human Plasma0.5 µg/mL2.5 µg/mL chalcogen.ro
HPLC-MS/MS (Chiral)Edible Tissue0.1 µg/kg0.2 µg/kg rsc.org
UHPLC-MS/MS (LLE)Human Urine-5 pg/mL nih.gov
Online SPE-UHPLC-MS/MSHuman Urine-0.1 ng/mL mdpi.com
Capillary Electrophoresis-CLUrine1.2 nmol/L5.0 nmol/L nih.gov
HPLC with UV (MIP-SPE)Pork4.27 µg/L14.2 µg/L researchgate.net

Assessment of Precision, Accuracy, and Linearity

The validation of analytical methods for Clenbuterol(1+) is essential to ensure reliable and reproducible results. This involves a thorough assessment of precision, accuracy, and linearity.

Precision is typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). thaiscience.info The results are expressed as the relative standard deviation (RSD%). For example, a UHPLC-MS/MS method for Clenbuterol(1+) in urine demonstrated remarkable precision with RSD values ranging from 1.26% to 8.99%. mdpi.com Similarly, a GC-MS method for biofluids and tissues also showed a high level of reproducibility in its precision studies. nih.gov

Accuracy is determined by comparing the measured concentration to the known nominal concentration in spiked samples. mdpi.com It is often expressed as a percentage of recovery. For instance, a UHPLC-MS/MS method achieved high accuracy, with recovery values between 93.1% and 98.7%. mdpi.com Another study using GC-MS reported percentage recoveries ranging from 89% to 101% in plasma and 91% to 95% in urine. nih.gov

Linearity demonstrates the method's ability to produce test results that are directly proportional to the analyte concentration over a specific range. mdpi.com This is typically established by creating a calibration curve with a series of standards. A UHPLC-MS/MS method for Clenbuterol(1+) showed excellent linearity with a coefficient of determination (r²) of 0.9999 over a concentration range of 0.1–50 ng/mL. mdpi.com A GC-MS method also generated linear quantitative response curves for derivatized clenbuterol over a concentration range of 5–200 ng/mL, with correlation coefficients ranging from 0.997 to 1.000. nih.gov

Table 1: Performance Characteristics of a UHPLC-MS/MS Method for Clenbuterol(1+) in Urine

Parameter Result
Limit of Quantification (LOQ) 0.1 ng/mL
Linearity (r²) 0.9999
Precision (RSD%) 1.26% to 8.99%
Accuracy (Recovery %) 93.1% to 98.7%

Data sourced from a study on the analysis of Clenbuterol in urine matrices by UHPLC-MS/MS. mdpi.com

Table 2: Validation Parameters of a GC-MS Method for Clenbuterol(1+)

Matrix LOD LOQ Recovery (%) Linearity (r)
Plasma 0.5 ng/mL 1.5 ng/mL 89-101% 0.997-1.000
Urine 0.2 ng/µL 0.7 ng/µL 91-95% 0.997-1.000

Data from a study describing a GC-MS procedure for Clenbuterol identification and quantification. nih.gov

Evaluation of Matrix Effects and Interferences

Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of LC-MS/MS analyses. sigmaaldrich.com These effects are a major consideration in the analysis of Clenbuterol(1+) in complex biological matrices like plasma, urine, and tissue. sigmaaldrich.comnih.govjst.go.jp

The co-extraction of phospholipids (B1166683) from biological samples is a well-documented source of ion suppression in reversed-phase LC-MS applications. sigmaaldrich.com This can be particularly problematic in enantiomeric separations where mobile phases with high organic content are used, leading to the co-elution of phospholipids with the analytes. sigmaaldrich.com Studies have shown that standard protein precipitation methods can result in significant signal suppression for Clenbuterol(1+) due to phospholipid interference. sigmaaldrich.com

To mitigate these effects, various sample preparation techniques are employed. For example, ultra-filtration has been shown to efficiently prevent non-specific binding of matrix components from urine and serum samples. nih.gov Another effective strategy is the use of specialized sample preparation technologies like HybridSPE-PPT, which can remove phospholipid interference and significantly improve the analyte response. sigmaaldrich.com

In some cases, advanced analytical techniques can also help to overcome matrix interferences. For instance, LC-MS/MS/MS has demonstrated high selectivity for the quantitative analysis of Clenbuterol(1+) in pig liver, suppressing the influence of interference peaks that can be problematic in standard LC-MS/MS methods. jst.go.jp

The evaluation of matrix effects is a critical component of method validation. This is often done by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solution. thaiscience.info One study found that matrix effects had a minimal influence on their method, with ion suppression being less than 6%. thaiscience.info

Stability-Indicating Methods for Research Compound Integrity

Stability-indicating methods are analytical procedures that can accurately and selectively quantify a drug substance in the presence of its degradation products, impurities, and excipients. nirmauni.ac.in The development and validation of such methods are crucial for ensuring the integrity and quality of a research compound like Clenbuterol(1+). nih.gov

These methods are developed by subjecting the compound to various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines (Q1A R2). nih.gov These stress conditions typically include acidic, basic, and neutral hydrolysis, oxidation, and exposure to thermal and photolytic stress. nih.govresearchgate.net

For Clenbuterol hydrochloride, a stability-indicating LC-MS/MS method was developed and validated. nih.gov The study found significant degradation under acidic (8.78%) and sunlight (liquid) (9%) conditions, while the compound remained stable under neutral, basic, oxidative, and thermal conditions. nih.gov The degradation products were characterized using LC-MS/MS to understand the degradation pathways. nih.gov Another study found the drug to be labile in alkaline (62.48% degradation) and photolytic (liquid state) (7.67% degradation) conditions, but stable under acidic, peroxide, photolytic (solid state), and thermal conditions. researchgate.net

The development of such methods ensures that the analytical procedure is specific for the intact compound and that the presence of degradation products does not interfere with its quantification. nih.gov This is essential for routine analysis in quality control laboratories. nih.gov

Metabolic Transformations and Pharmacokinetic Modeling in Non Human Systems

In Vitro Metabolic Fate Studies (e.g., Liver Microsomes, Cell Lines)

In vitro studies utilizing liver microsomes and precision-cut liver slices from various animal species have been instrumental in elucidating the metabolic fate of Clenbuterol(1+). These systems allow for the investigation of metabolic pathways in a controlled environment, providing insights into the biotransformation processes that occur in the liver.

In studies involving rat and bovine liver microsomes, N-oxidation of Clenbuterol(1+) at the primary amine was identified as a major metabolic pathway. nih.govnih.gov The primary metabolite formed in these incubations was clenbuterol (B1669167) hydroxylamine (B1172632). nih.govacs.org Trace amounts of 4-nitro-clenbuterol were also detected. nih.gov When [14C]-labeled Clenbuterol(1+) was incubated with rat liver microsomes, approximately 60% of the parent compound was metabolized, with clenbuterol hydroxylamine being the major product. acs.org

Pig liver microsomes also extensively metabolize Clenbuterol(1+), primarily to its hydroxylamine derivative. nih.gov Similarly, studies with liver microsomes from rabbits and rats showed active glucuronidation of Clenbuterol(1+). researchgate.net In contrast, liver microsomes from humans and moose produced only minor amounts of glucuronides. researchgate.net Dog and bovine liver microsomes were also found to be significantly active in the glucuronidation of Clenbuterol(1+). researchgate.net

The use of precision-cut liver slices from rats and cattle has provided further details on Clenbuterol(1+) metabolism. In addition to the metabolites identified in microsomal incubations, liver slices also produced conjugated metabolites. nih.gov For instance, 4-amino-3,5-dichlorohippuric acid was detected when Clenbuterol(1+) was incubated with both bovine and rat liver slices. nih.gov

Cell line studies have also contributed to understanding the effects of Clenbuterol(1+). In C2C12 myotubes, an in vitro model for exercise, Clenbuterol(1+) treatment was shown to induce transcriptional changes, including the upregulation of genes involved in mitogenesis and the PI3K-Akt pathway. mdpi.com

Interactive Table: In Vitro Metabolism of Clenbuterol(1+) in Liver Preparations

SpeciesIn Vitro SystemMajor Metabolic Pathway(s)Key Metabolites IdentifiedReference(s)
RatLiver MicrosomesN-oxidation, GlucuronidationClenbuterol hydroxylamine, 4-nitroclenbuterol nih.govacs.orgresearchgate.net
BovineLiver MicrosomesN-oxidation, GlucuronidationClenbuterol hydroxylamine, 4-nitroclenbuterol, 4-amino-3,5-dichlorobenzoic acid nih.govresearchgate.net
PigLiver MicrosomesN-oxidationHydroxylamine-derivative nih.gov
RabbitLiver MicrosomesGlucuronidationGlucuronide conjugates researchgate.net
RatLiver SlicesN-oxidation, ConjugationClenbuterol hydroxylamine, 4-amino-3,5-dichlorohippuric acid nih.gov
BovineLiver SlicesN-oxidation, ConjugationClenbuterol hydroxylamine, 4-amino-3,5-dichlorohippuric acid nih.gov

Identification and Characterization of Primary and Secondary Metabolites

The biotransformation of Clenbuterol(1+) in animal systems is complex, leading to the formation of a variety of primary and secondary metabolites. The identification and characterization of these metabolites have been achieved through various analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

In rats, a significant metabolic route is the N-oxidation of the primary amine, resulting in the formation of (hydroxyamino)clenbuterol [4-(hydroxyamino)-3,5-dichloro-α-[(tert-butylamino)methyl]benzyl alcohol], which is a major urinary metabolite. nih.govacs.org Another N-oxidized metabolite, 4-nitroclenbuterol , has also been detected. nih.govacs.org The formation of clenbuterol hydroxylamine appears to be a more prevalent pathway at higher dosages. acs.orgacs.org

Other identified metabolites in rats include the sulfate (B86663) conjugate of Clenbuterol(1+) on the primary amine and 4-amino-3,5-dichlorohippuric acid . acs.org N-dealkylation at the secondary amine is another metabolic pathway observed in rats. nih.gov

In cattle, the parent compound, Clenbuterol(1+), is the major component found in urine and liver. inchem.org However, metabolites such as 4-amino-3,5-dichlorobenzoic acid and 4-amino-3,5-dichlorohippuric acid have also been identified in bovine urine. inchem.org The metabolite profile in cattle is considered qualitatively similar to that in laboratory animals. fao.orgfao.org

In horses, unchanged Clenbuterol(1+) is a major urinary component. inchem.org Metabolites identified in equine urine include a product formed by hydroxylation of a tertiary methyl group (NA 1141 ) and NAB 821 (R-CHOH-CH₂OH) . fao.org

In pigs, investigations have identified several metabolites in urine, including glucuronide conjugate clenbuterol , N-oxide-clenbuterol , hydroxyl-clenbuterol , methoxyl-clenbuterol , and dehydrated hydroxyl-clenbuterol . researchgate.net

Interactive Table: Primary and Secondary Metabolites of Clenbuterol(1+) in Various Animal Species

SpeciesSample MatrixIdentified MetabolitesReference(s)
RatUrine(Hydroxyamino)clenbuterol, 4-nitroclenbuterol, Sulfate conjugate of Clenbuterol(1+), 4-amino-3,5-dichlorohippuric acid nih.govacs.orgnih.gov
CattleUrine, LiverUnchanged Clenbuterol(1+), 4-amino-3,5-dichlorobenzoic acid, 4-amino-3,5-dichlorohippuric acid inchem.org
HorseUrine, LiverUnchanged Clenbuterol(1+), NA 1141, NAB 821 inchem.orgfao.org
PigUrineGlucuronide conjugate clenbuterol, N-oxide-clenbuterol, hydroxyl-clenbuterol, methoxyl-clenbuterol, dehydrated hydroxyl-clenbuterol researchgate.net
DogUrineVarious oxidative and conjugated metabolites inchem.org
RabbitUrineVarious oxidative and conjugated metabolites inchem.org

Enzyme Systems Involved in Clenbuterol(1+) Biotransformation (e.g., N-dealkylation, N-oxidation, sulfate conjugation)

The biotransformation of Clenbuterol(1+) is mediated by several enzyme systems, primarily involving Phase I and Phase II metabolic reactions. researchgate.net These reactions modify the chemical structure of Clenbuterol(1+), generally leading to more polar and easily excretable compounds.

Phase I Reactions:

N-oxidation: This is a major metabolic pathway for Clenbuterol(1+), particularly at the primary arylamine group. nih.govnih.govacs.org This reaction leads to the formation of clenbuterol hydroxylamine and subsequently 4-nitroclenbuterol. nih.govacs.org Studies with pig liver microsomes suggest the involvement of both flavin monooxygenase and cytochrome P450 in the formation of the hydroxylamine derivative, as thermal inactivation and CO complex formation, which selectively inactivate these enzyme systems respectively, both significantly reduced metabolite formation. nih.gov

N-dealkylation: This process occurs at the secondary amine of the Clenbuterol(1+) molecule and has been identified as a metabolic route in rats. nih.gov

Hydroxylation: Hydroxylation on the tert-butyl group has been proposed as a metabolic route in rats and dogs. acs.org

Phase II Reactions:

Sulfate Conjugation: This is a significant conjugation pathway for Clenbuterol(1+). The sulfate conjugate on the primary amine has been identified as a metabolite in rats. acs.orgnih.gov In feces of rats, clenbuterol sulfamate (B1201201) was a major component. nih.gov

Glucuronidation: Conjugation with glucuronic acid is another important Phase II reaction. helsinki.fi Glucuronide conjugates of Clenbuterol(1+) have been identified in pigs. researchgate.net Studies with liver microsomes have shown glucuronidation activity in various species, including rats, rabbits, dogs, and cattle. researchgate.net Uridine diphosphate-glucuronosyltransferases (UGTs) are the enzymes responsible for this reaction. helsinki.fi

The administration of Clenbuterol(1+) to female broilers was found to cause a dose-related decrease in the concentration of cytochrome P-450 and the activities of certain monooxygenases. nih.gov However, the activities of glutathione (B108866) S-transferase, N-acetyltransferase, and uridinediphosphoglucuronyltransferase were not affected. nih.gov

Gender-Related Differences in Metabolism in Animal Models

Evidence from studies on animal models suggests that there are gender-related differences in the metabolism and effects of Clenbuterol(1+).

A study in male and female Wistar rats revealed differences in the excretion and metabolism of [14C]clenbuterol. nih.gov After a single oral dose, female rats excreted a higher percentage of radioactivity in the feces (30%) compared to male rats (20%). nih.gov Furthermore, the study observed gender-related differences in the rates of N-dealkylation of Clenbuterol(1+), a key metabolic pathway. nih.gov

In juvenile lambs, some metabolic parameters showed sex-based differences. mdpi.com For instance, males had higher CO2 production rates and metabolic rates than females. mdpi.com They also exhibited higher blood glucose, pCO2, Na+, and Ca2+ levels, while having lower blood pH and oxyhemoglobin. mdpi.com

Research on the anabolic effects of Clenbuterol(1+) in rats also highlighted significant gender differences. capes.gov.br The anabolic response, in terms of weight gain and muscle weight increase, was more than double in male rats (both entire and castrated) compared to female rats (both entire and ovariectomized). capes.gov.br However, the density of beta 2-adrenoceptors in skeletal muscle was not different between males and females. capes.gov.br It is important to note that the expression of drug-metabolizing enzymes, such as certain cytochrome P450 isoforms, is known to be sexually dimorphic in the livers of rats and mice, which could contribute to the observed gender differences in Clenbuterol(1+) metabolism and effects. mdpi.com

In Silico Prediction of Metabolic Pathways

In silico methods, which utilize computational models and algorithms, are increasingly being used to predict the metabolic fate of xenobiotics, including compounds like Clenbuterol(1+). pensoft.netresearchgate.net These predictive tools can help in identifying potential metabolites and metabolic pathways before or in conjunction with experimental studies. pensoft.net

Knowledge-based systems and machine learning algorithms are common approaches in in silico metabolism prediction. pensoft.net These tools analyze the chemical structure of a compound and, based on known biotransformation rules and data from similar molecules, predict likely sites of metabolism and the resulting metabolites. pensoft.netfrontiersin.org

For a compound like Clenbuterol(1+), which possesses a primary arylamine structure, in silico models would likely predict N-oxidation as a probable metabolic pathway, which aligns with experimental findings. nih.govacs.org Similarly, the presence of hydroxyl and amine groups would suggest susceptibility to Phase II conjugation reactions like glucuronidation and sulfation, which have also been confirmed in vitro and in vivo. acs.orgnih.govresearchgate.nethelsinki.fi

In silico tools can also predict the involvement of specific enzyme superfamilies, such as cytochrome P450 (CYP), in the metabolism of a compound. researchgate.netnih.gov For Clenbuterol(1+), these models could help hypothesize which specific CYP isoforms are responsible for its oxidative metabolism.

While in silico predictions provide valuable initial insights and can guide experimental design, they are not a replacement for in vitro and in vivo studies. pensoft.net The accuracy of these predictions depends on the quality and comprehensiveness of the underlying databases and algorithms. Therefore, experimental validation remains crucial to confirm the computationally predicted metabolic pathways and metabolites of Clenbuterol(1+).

In Vitro and Ex Vivo Pharmacological Investigations

Receptor Binding Assays for Affinity and Selectivity Profiling

Receptor binding assays have been instrumental in characterizing the affinity and selectivity of Clenbuterol(1+) for β-adrenergic receptors. These studies consistently demonstrate that clenbuterol (B1669167) exhibits a high affinity and selectivity for the β2-adrenergic receptor subtype. The anabolic effects of clenbuterol on skeletal muscle are confirmed to be mediated by its specific activation of β2-adrenoceptors. physiology.org This selectivity is a key determinant of its pharmacological profile, distinguishing it from non-selective β-agonists.

While primarily a β2-agonist, at higher concentrations, clenbuterol can also activate other β-adrenoceptor classes. nih.gov The innervation status of a muscle can also influence its sensitivity to clenbuterol, with denervated muscle showing an upregulation of β2 receptors.

Cell-Based Functional Assays for Receptor Activation and Signaling

Upon binding to the β2-adrenergic receptor, Clenbuterol(1+) initiates a cascade of intracellular signaling events. A primary pathway involves the activation of G-proteins, which in turn stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP). ijbs.com This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). ijbs.comnih.gov

Beyond the canonical Gs-cAMP-PKA pathway, β2-adrenergic receptor activation by clenbuterol can also trigger other signaling cascades. ijbs.com In certain contexts, particularly with excessive cAMP production, the Gβγ subunits of the G-protein can activate the phosphoinositol 3-kinase (PI3K)-protein kinase B (Akt) pathway. ijbs.com Furthermore, the mitogen-activated protein kinase (MAPK) pathway can also be engaged following β2-AR activation. ijbs.com

Studies using the pharmacological inhibitor rapamycin (B549165) have demonstrated that the effects of clenbuterol are, in part, mediated through the activation of the Akt and mammalian target of rapamycin (mTOR) signaling pathways. physiology.orgphysiology.org This is supported by findings that clenbuterol administration increases the phosphorylation status of Akt, S6 kinase 1 (S6K1), and eukaryotic initiation factor 4E binding protein 1 (4E-BP1). physiology.orgphysiology.orgresearchgate.net

Tissue Bath Studies for Muscle Contractility and Relaxation in Animal Models

Ex vivo tissue bath studies have been employed to investigate the direct effects of Clenbuterol(1+) on muscle contractility. In studies using diaphragm muscle preparations, the short-acting β2-AR agonist fenoterol (B1672521), which mimics the transient inotropic effect of clenbuterol, increased contractile force by up to 32% at a concentration of 30 nM. researchgate.net This highlights a key physiological mechanism where circulating hormones that elevate intracellular cAMP can increase skeletal muscle contractile force. researchgate.net

Studies on Cellular Proliferation and Differentiation in Response to Clenbuterol(1+)

The effects of Clenbuterol(1+) on cellular proliferation and differentiation, particularly in muscle progenitor cells (satellite cells and myoblasts), have yielded complex and sometimes contrasting results. Some studies have shown that clenbuterol can enhance the proliferation of satellite cells. nih.gov For instance, in transplanted skeletal muscles, clenbuterol treatment led to an earlier onset of satellite cell proliferation. nih.gov Similarly, chronic administration of a clenbuterol pro-drug in rats increased the expression of early markers of myogenesis like Pax7 and MyoD, suggesting an increase in satellite cell activity. nottingham.ac.uk

However, other studies report different effects. In C2C12 myoblasts, a murine myoblast cell line, clenbuterol was found to induce cell cycle arrest, partly by enhancing the stability of the protein p27. ijbs.comresearchgate.net Another study using muscle-derived cells found that clenbuterol did not increase [3H]thymidine incorporation or activate ERK-1/2, a key signaling molecule in cell proliferation. unl.edu Furthermore, in cultures of neonatal rat muscle cells, clenbuterol stimulated fusion and increased protein content, but had no consistent effect on protein accretion or creatine (B1669601) kinase activity in satellite cell cultures. oup.comnih.gov These discrepancies suggest that the effects of clenbuterol on myoblast proliferation may be cell-type dependent and influenced by the specific experimental conditions. ijbs.com

Investigations into Metabolic Reprogramming in Skeletal Muscle Cells

Clenbuterol(1+) has been shown to induce significant metabolic reprogramming in skeletal muscle cells. A key finding is the enhancement of glucose utilization. nih.govresearchgate.netebi.ac.uk Chronic stimulation of β2-adrenergic receptors with clenbuterol leads to pronounced improvements in glucose homeostasis. nih.govresearchgate.netebi.ac.uk This effect is dependent on the activation of skeletal muscle β2-adrenergic receptors and the stimulatory G protein, Gs. nih.govebi.ac.uk

Studies have demonstrated that clenbuterol can increase glucose uptake in skeletal muscle. nih.gov In addition to its effects on glucose metabolism, clenbuterol also influences lipid metabolism. It has been shown to increase the rate of lipolysis while decreasing the rate of lipogenesis in adipose tissues. researchgate.net In long-term in vitro cultures of bovine adipose tissue, clenbuterol exposure decreased the production of lipids from acetate. nih.gov Metabolomic analyses of porcine muscle and fatty tissue following clenbuterol treatment revealed significant alterations in metabolites associated with fatty acid and amino acid metabolism, including glycerol, phenylalanine, and leucine. nih.gov

Effects on Specific Tissue Biomarkers and Protein Phosphorylation in Model Systems

Clenbuterol(1+) administration leads to changes in the expression and phosphorylation status of several key tissue biomarkers and proteins. A significant effect is the increased phosphorylation of Akt and its downstream targets in the mTOR signaling pathway, such as S6K1 and 4E-BP1. physiology.orgphysiology.orgresearchgate.net This activation of the Akt/mTOR pathway is a crucial mediator of clenbuterol's effects on muscle growth. physiology.orgphysiology.orgmdpi.com

Furthermore, clenbuterol has been shown to suppress the expression of the E3 ubiquitin ligases MuRF1 and MAFbx, which are key regulators of muscle protein degradation. physiology.orgphysiology.org In neonatal chicks, clenbuterol injection led to the phosphorylation of AKT, which preceded a decrease in the mRNA expression of atrogin-1/MAFbx and MuRF1. tandfonline.com This effect on protein degradation is mediated through the phosphorylation of FOXO transcriptional factors by AKT. tandfonline.com

Interestingly, some studies have shown that clenbuterol can also increase the phosphorylation of PKA substrates in skeletal muscle. nih.gov This is consistent with its mechanism of increasing intracellular cAMP levels. ijbs.com

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For Clenbuterol(1+), docking simulations have been instrumental in elucidating its interaction with the β2-adrenergic receptor (β2AR).

Studies involving molecular docking and superposition analyses have explored how Clenbuterol(1+) fits within the β2AR binding pocket. acs.org The R-(-)-enantiomer is recognized as the pharmacologically active form. acs.org Docking studies suggest that Clenbuterol(1+), a partial agonist, binds in the same orthosteric pocket as other β-agonists but establishes a distinct pattern of interactions. Unlike full agonists such as isoproterenol (B85558) or epinephrine, which typically form a crucial hydrogen bond with the side chain of asparagine N6.55 (N312) in transmembrane helix 6 (TM6), most partial agonists like Clenbuterol(1+) are unable to form this specific interaction. mdpi.com This difference in hydrogen bonding is considered a key structural determinant of agonist efficacy. mdpi.com

The binding of Clenbuterol(1+) is characterized by interactions with several key residues within the β2AR binding site. The protonated amine of the ethanolamine (B43304) side chain forms ionic interactions and hydrogen bonds with aspartic acid D3.32 (D113) in TM3, a highly conserved interaction for aminergic G protein-coupled receptors (GPCRs). The hydroxyl group on the β-carbon of the side chain typically forms hydrogen bonds with serine residues S5.42 (S203) and S5.46 (S207) in TM5. acs.org The aromatic ring of Clenbuterol(1+) engages in hydrophobic and van der Waals interactions with phenylalanine F6.52 (F290) in TM6 and other hydrophobic residues lining the pocket. nih.gov

Molecular Dynamics (MD) Simulations of Clenbuterol(1+) and Receptor Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the Clenbuterol(1+)-β2AR complex over time, revealing how ligand binding influences the receptor's conformational landscape. pnas.orgfrontiersin.orgmdpi.com These simulations show that as a partial agonist, Clenbuterol(1+) stabilizes a receptor conformation that is distinct from those induced by full agonists or inverse agonists. nih.gov

Amide hydrogen/deuterium (B1214612) exchange (HDX) experiments combined with computational analysis show that Clenbuterol(1+) binding confers a unique stability profile to the β2AR. nih.gov It stabilizes intracellular loops 1, 2, and 3 (ICL1, ICL2, ICL3) in a manner similar to inverse agonists. However, it also destabilizes helix VIII at the C-terminus of the receptor, although to a lesser degree than the full agonist isoproterenol. nih.gov This mixed pattern of stabilization and destabilization reflects its partial agonist activity. nih.gov

MD simulations have also been used to study allosteric communication within the receptor. For the partial agonist Clenbuterol(1+), the allosteric communication pathway from the ligand binding site to the G-protein coupling domain is more dispersed and weaker compared to the focused and stronger communication observed with full agonists. pnas.org This suggests that the conformational changes induced by Clenbuterol(1+) are less efficient at promoting the fully active receptor state required for robust G-protein coupling and activation. pnas.orgpnas.org The simulations indicate that while the G-protein can engage with the receptor in an intermediate state, the transition to a fully coupled, active state is a key determinant of ligand efficacy, a transition that is less favored with partial agonists like Clenbuterol(1+). pnas.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of Clenbuterol(1+). q-chem.commdpi.com These methods provide a detailed understanding of the molecule's electron distribution, orbital energies, and chemical reactivity descriptors. ekb.eg

Calculations of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Studies have utilized quantum chemical calculations to predict the skin sensitization potential of various compounds, including Clenbuterol(1+). In one such study, Clenbuterol(1+) was correctly predicted to be a sensitizer, with the energy of the HOMO being a key parameter in the predictive model. nih.gov This suggests that the molecule's potential to cause sensitization may be related to its propensity to lose an electron, possibly through autoxidation or reaction with free radicals. nih.gov

Furthermore, DFT has been used to calculate global reactivity descriptors for Clenbuterol(1+) and its complexes. These descriptors provide a quantitative measure of different aspects of chemical reactivity.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a ligand-based drug design strategy that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govnih.govresearchgate.net For β2-agonists like Clenbuterol(1+), a pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds (analogues) that are likely to bind to the β2AR and elicit a similar response.

A typical pharmacophore model for a β2-agonist is derived from a set of known active molecules. nih.gov The key features generally include:

A Positive Ionizable (PI) feature: Representing the protonated amine group essential for the ionic interaction with D3.32 in the receptor.

A Hydrogen Bond Donor (HBD) feature: Corresponding to the hydroxyl group on the ethanolamine side chain.

A Hydrogen Bond Acceptor (HBA) feature: Also often mapped to the hydroxyl group, which can act as both a donor and acceptor.

One or two Aromatic Ring (RA) features: Representing the substituted dichlorophenyl ring that engages in hydrophobic interactions.

Once a statistically validated pharmacophore model is developed, it is used to rapidly screen millions of compounds in silico. google.com Compounds that match the pharmacophore's features in the correct 3D orientation are selected as "hits." These hits can then be further evaluated using more computationally intensive methods like molecular docking or subjected to experimental validation. nih.govgoogle.com This approach has been successfully used to identify novel β-adrenergic receptor agonists and can be applied to find analogues with potentially different selectivity or functional profiles based on the specific features included in the model. nih.gov For instance, a pharmacophore model was developed based on a cluster of β2-AR agonists to screen for compounds that induce mitochondrial biogenesis, demonstrating the utility of this approach for identifying specific functional activities. google.com

Regulatory Science and Anti Doping Research Methodologies

Development of Analytical Methods for Trace Detection in Animal-Derived Food Products

The illicit use of clenbuterol (B1669167) as a growth promoter in livestock has necessitated the development of highly sensitive analytical methods to detect its residues in animal-derived food products, ensuring food safety. qascf.comnih.gov Various techniques have been established for the screening and confirmation of clenbuterol in matrices such as meat, milk, and liver. mdpi.comnih.goveujournal.org

Commonly employed screening methods include the enzyme-linked immunosorbent assay (ELISA) due to its speed and cost-effectiveness. mdpi.comredalyc.org However, ELISA tests can exhibit cross-reactivity with other structurally similar β-agonists, requiring confirmation by more specific methods. eujournal.orgredalyc.org For confirmatory analyses, chromatographic techniques coupled with mass spectrometry are the standard. redalyc.org These include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS), which provide high accuracy and structural information about the analyte. mdpi.commdpi.com

Recent advancements have focused on improving detection limits, reducing sample preparation time, and enhancing portability. Surface-enhanced Raman spectroscopy (SERS) has emerged as a rapid screening tool, capable of detecting clenbuterol in pork with a detection limit of 1 µg/g. mdpi.com Additionally, innovative approaches like microfluidic paper-based ELISA (μPAD) have been developed for the rapid detection of clenbuterol in milk, offering a low-cost alternative to traditional methods. nih.gov The development of nanosensors, including colorimetric, fluorescent, and electrochemical sensors, also shows promise for early and sensitive detection of clenbuterol contamination in food. nih.gov

Interactive Data Table: Comparison of Analytical Methods for Clenbuterol Detection in Food Products

Analytical MethodMatrixLimit of Detection (LOD)Key AdvantagesKey Limitations
ELISAMeat, Milk0.04 - 0.1 µg/kg redalyc.orgRapid, Cost-effectivePotential for cross-reactivity eujournal.orgredalyc.org
GC-MSMeat, LiverVariesHigh SpecificityRequires derivatization mdpi.com
LC-MS/MSMeat, Urine<25 pg/g (meat) dshs-koeln.deHigh Sensitivity & Specificity mdpi.comExpensive equipment mdpi.com
SERSPork1 µg/g mdpi.comRapid, Simple operationHigher detection limit compared to MS mdpi.com
µPAD-ELISAMilk0.2 ppb nih.govLow cost, Reduced reagent volumeScreening method

Advanced Analytical Strategies for Sports Doping Control (Methodology Focus)

In the realm of sports doping control, the detection of clenbuterol is of paramount importance as it is prohibited at all times by the World Anti-Doping Agency (WADA). mdpi.comlaborundmore.com Analytical methodologies must be highly sensitive and specific to detect the trace amounts of clenbuterol that can be present in an athlete's biological samples, such as urine. laborundmore.comoup.com

The gold standard for clenbuterol confirmation in anti-doping laboratories is mass spectrometry, typically coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). mdpi.com LC-MS/MS is often preferred as it generally does not require the time-consuming derivatization step needed for GC-MS analysis. mdpi.com Modern LC-MS/MS instruments can achieve exceptionally low limits of detection, in the picogram per milliliter (pg/mL) range, which is crucial for detecting past use of the substance. laborundmore.com

A significant challenge in sports doping control is distinguishing between the intentional misuse of clenbuterol and unintentional ingestion from contaminated meat. wada-ama.orgwada-ama.org To address this, advanced analytical strategies have been developed, focusing on the enantiomeric separation of clenbuterol. dshs-koeln.dewada-ama.org Clenbuterol is a racemic mixture of R-(-)- and S-(+)-enantiomers. laborundmore.com Research has shown that the ratio of these enantiomers can differ between pharmaceutical preparations and contaminated meat, as the R-enantiomer tends to be enriched in animal tissues. dshs-koeln.dewada-ama.org

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) have been successfully used to separate and quantify clenbuterol enantiomers in urine and meat samples. dshs-koeln.de SFC has demonstrated advantages in terms of speed and peak shape. dshs-koeln.de By analyzing the enantiomeric ratio, it may be possible to determine the source of the clenbuterol finding. wada-ama.org

Further advancements include the development of online solid-phase extraction (SPE) coupled with ultra-high performance liquid chromatography-tandem mass spectrometry (SPE-UHPLC-MS/MS). mdpi.com This automated approach minimizes manual sample handling, reducing the potential for errors and increasing throughput in routine doping control laboratories. mdpi.com

Interactive Data Table: Performance of Advanced Analytical Methods in Doping Control

Analytical MethodMatrixLimit of Detection (LOD)Application Focus
GC-MS (SIM)Urine2 ng/mL oup.comScreening
GC-HRMSUrine0.06 ng/mL oup.comConfirmation
GC-MS/MSUrine0.03 ng/mL oup.comHigh-sensitivity confirmation
HPLC-MS/MSUrine, Meat<2.5 pg/mL (urine) dshs-koeln.deEnantiomeric separation
SFC-MS/MSUrine, Meat<2.5 pg/mL (urine) dshs-koeln.deEnantiomeric separation, speed
SPE-UHPLC-MS/MSUrineLOQ of 0.1 ng/mL mdpi.comRoutine high-throughput analysis

Emerging Research Areas and Future Directions

Exploration of Non-Canonical Signaling Pathways

While Clenbuterol(1+) is well-known for its action as a β2-adrenergic receptor agonist, activating the canonical Gs-protein-cAMP-PKA pathway, current research is delving into non-canonical, or G protein-independent, signaling cascades. physiology.orgresearchgate.netnih.gov This involves investigating how Clenbuterol(1+) binding to the β2-adrenergic receptor can initiate signals through alternative transducers like β-arrestins. pnas.orgbiomolther.org

The concept of "biased agonism" is central to this exploration, suggesting that ligands like Clenbuterol(1+) can preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin). pnas.orgscienceopen.comnih.gov This functional selectivity is being studied to understand how different ligands can produce a spectrum of cellular responses despite binding to the same receptor. scienceopen.comnih.gov Researchers are examining how β-arrestins, in addition to their role in receptor desensitization, can act as signal transducers, initiating their own downstream effects. pnas.orgbiomolther.org Studies on various G protein-coupled receptors (GPCRs) are revealing the molecular basis of this biased signaling, which involves distinct receptor conformations stabilized by different ligands. biomolther.orgscienceopen.com This line of inquiry could lead to a more detailed understanding of the diverse physiological effects of Clenbuterol(1+).

Development of Advanced Biosensors for Clenbuterol(1+) Detection

A significant area of emerging research is the development of highly sensitive and specific biosensors for the detection of Clenbuterol(1+). These advanced sensors are crucial for various applications, including food safety monitoring and anti-doping control. The focus is on creating rapid, cost-effective, and portable detection methods.

Electrochemical Biosensors: This is a prominent area of development, with various strategies being employed to enhance sensitivity and selectivity.

Nanomaterial-Based Sensors: Researchers are utilizing nanomaterials like gold nanoparticles, graphene oxide, and multi-walled carbon nanotubes to modify electrodes, thereby amplifying the electrochemical signal. acs.orgmdpi.comelectrochemsci.org For instance, a sensor using melamine-functionalized silver nanoparticles achieved a very low detection limit of 10 pM. acs.org Another approach involved gold nanoparticle-modified graphene oxide nanosheets for rapid determination. electrochemsci.org

Immunosensors: These sensors are based on the specific binding between an antibody and Clenbuterol(1+). mdpi.comnewschool.edu Competitive immunoassay formats are common, where Clenbuterol(1+) in a sample competes with a labeled form of the compound. newschool.edu

Aptamer-Based Sensors (Aptasensors): Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, are being used as recognition elements. rsc.org A label-free fluorescent aptasensor using SYBR Green I has been developed for Clenbuterol(1+) detection. rsc.org

Optical Biosensors: These sensors utilize light-based detection methods.

Surface Plasmon Resonance (SPR): SPR-based biosensors measure changes in the refractive index at a metal surface caused by the binding of Clenbuterol(1+). nih.govoptica.orgtandfonline.com This technique allows for real-time, label-free detection. nih.gov

Fluorescence-Based Sensors: Some biosensors employ fluorescence to detect Clenbuterol(1+). rsc.orgtandfonline.com For example, a sensor utilizing the F0F1-ATPase motor protein and a pH-indicating fluorescence probe has been explored for super-sensitive detection. tandfonline.com

Below is a table summarizing some of the advanced biosensors developed for Clenbuterol(1+) detection:

Sensor TypeRecognition ElementTransduction MethodKey Features
Electrochemical ImmunosensorMonoclonal AntibodyAmperometrySmartphone-based, rapid detection (within 6 min). newschool.edu
Electrochemical SensorMelamine Functionalized Silver NanoparticlesVoltammetryHigh sensitivity with a detection limit of 10 pM. acs.org
Electrochemical ImmunosensorAntibodyElectrochemicalUtilizes poly(3,4-ethylenedioxythiophene)/graphene oxide for high sensitivity. mdpi.com
Fluorescent AptasensorDNA AptamerFluorescenceLabel-free detection using SYBR Green I. rsc.org
Surface Plasmon Resonance (SPR) BiosensorAntibody/Clenbuterol-BSA conjugateSPRReal-time and label-free detection. nih.govoptica.org

Integration of Multi-Omics Data in Clenbuterol(1+) Research

To gain a holistic understanding of the biological effects of Clenbuterol(1+), researchers are increasingly integrating data from various "omics" fields, including transcriptomics, metabolomics, and proteomics. nih.gov This multi-omics approach allows for a comprehensive view of the molecular changes induced by the compound.

Transcriptomics: This involves studying the complete set of RNA transcripts produced by an organism or cell. Transcriptomic analyses have been used to investigate how Clenbuterol(1+) alters gene expression in various tissues, such as skeletal muscle and liver. mdpi.comresearchgate.netnih.govnih.govmdpi.com For example, studies have shown that Clenbuterol(1+) can downregulate myostatin gene expression, a key regulator of muscle growth, and modulate the expression of genes involved in lipid metabolism. mdpi.comnih.gov

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Metabolomic approaches, often using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS), are being employed to identify metabolic fingerprints associated with Clenbuterol(1+) administration. researchgate.netizsvenezie.itnih.gov These studies aim to discover biomarkers of exposure and to understand the global metabolic reprogramming induced by the compound. researchgate.netresearchgate.net For instance, research has shown that Clenbuterol(1+) can alter the metabolic profile in bovine urine and liver. researchgate.netizsvenezie.it

The integration of transcriptomic and metabolomic data provides a powerful tool to connect changes in gene expression with subsequent alterations in metabolic pathways. researchgate.net This approach has been used to demonstrate that chronic β2-adrenergic receptor stimulation by Clenbuterol(1+) leads to a metabolic reprogramming of skeletal muscle characterized by enhanced glucose utilization. researchgate.net The fusion of data from different omics platforms is a key strategy for identifying discriminant molecules and understanding the broader biological impact of Clenbuterol(1+). mdpi.com

Novel Experimental Models for Investigating Clenbuterol(1+) Mechanisms

The investigation of Clenbuterol(1+) is benefiting from the development and application of novel experimental models that offer more physiologically relevant systems for study.

Organoid Models: Organoids are three-dimensional cell cultures that mimic the structure and function of an organ. While direct research on Clenbuterol(1+) using organoids is still emerging, the technology holds immense promise for studying its effects on specific tissues in a controlled, human-relevant context. jci.orgresearchgate.net Organoid technology can bridge the gap between traditional cell culture and in vivo animal models. researchgate.net

Animal Models: Animal models remain crucial for understanding the systemic effects of Clenbuterol(1+). Studies in mice, rats, horses, and cattle have provided valuable insights into its effects on muscle growth, metabolism, and gene expression. mdpi.comresearchgate.netnih.govnih.govpnas.org For example, mouse models have been instrumental in demonstrating the role of the β2-adrenergic receptor in mediating the anabolic effects of Clenbuterol(1+). nih.gov

In Vitro Exercise Models: To dissect the molecular mechanisms of Clenbuterol(1+) on muscle cells, researchers are using in vitro models that simulate exercise. These models, which may involve electrical pulse stimulation (EPS) or supplementation with compounds like Clenbuterol(1+), allow for the study of transcriptional changes in a controlled environment. mdpi.com

Computational Design of Highly Selective and Potent Research Probes

Computational methods are playing an increasingly important role in the design of novel molecules that can be used as research probes to study the β2-adrenergic receptor. These in silico approaches help in identifying and optimizing ligands with high selectivity and potency.

Molecular Docking: This technique is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org Researchers have used molecular docking to screen large libraries of virtual compounds against the crystal structure of the β2-adrenergic receptor to identify potential new ligands. pnas.org This structure-based drug discovery approach has successfully identified novel chemotypes with high binding affinity. pnas.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules. This approach allows researchers to explore the conformational landscape of the β2-adrenergic receptor and how it is influenced by the binding of different ligands. plos.org These simulations have revealed that different agonists can stabilize distinct conformations of the receptor, which may explain the phenomenon of biased agonism. plos.org

By using known agonists as "computational probes," researchers can identify potential biologically relevant conformations of the β2-adrenergic receptor. plos.org This knowledge is invaluable for the rational design of new research probes with specific desired properties, such as selectivity for a particular signaling pathway.

Q & A

Q. How to design a longitudinal study evaluating Clenbuterol(1+)’s chronic effects on muscle plasticity?

  • Methodological Answer :
  • Step 1 : Implement repeated-measures ANOVA to track fiber-type shifts (slow-to-fast transition) over 8–12 weeks .
  • Step 2 : Pair histological analysis (e.g., immunohistochemistry for MyHC isoforms) with transcriptomic profiling .
  • Step 3 : Control for exercise confounders via sedentary housing or treadmill synchronization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.